molecular formula C13H9N B1595161 4-(Phenylethynyl)pyridine CAS No. 13295-94-8

4-(Phenylethynyl)pyridine

Número de catálogo: B1595161
Número CAS: 13295-94-8
Peso molecular: 179.22 g/mol
Clave InChI: MDTKRBFWMKZRDH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Phenylethynyl)pyridine is a useful research compound. Its molecular formula is C13H9N and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(Phenylethynyl)pyridine, commonly referred to as MPEP (2-methyl-6-(phenylethynyl)pyridine), is a compound of significant interest in pharmacological research due to its selective antagonistic activity on metabotropic glutamate receptor subtype 5 (mGluR5). This article explores the biological activity of MPEP, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.

  • Chemical Name : 2-Methyl-6-(phenylethynyl)pyridine
  • Molecular Formula : C13H11N
  • Molecular Weight : 183.23 g/mol
  • CAS Number : 207255-90-9

MPEP acts primarily as a non-competitive antagonist at mGluR5 receptors, which are involved in various neurological processes, including synaptic plasticity and neurotransmission. The compound has demonstrated an IC50 value of approximately 36 nM for inhibiting quisqualate-stimulated phosphoinositide hydrolysis in recombinant cells expressing the human mGlu5a receptor, indicating its potent activity against this receptor subtype .

1. Neurological Implications

MPEP's antagonistic action on mGluR5 has been linked to several behavioral and cognitive outcomes:

  • Cognitive Enhancement : In animal models, MPEP administration has been shown to reverse learning deficits associated with Fragile X Syndrome (FXS) by improving performance in maze tasks and reducing impulsivity and perseveration behaviors .
  • Addiction Studies : Research indicates that MPEP can reduce nicotine self-administration in rats, suggesting potential applications in treating nicotine dependence .

2. Pain Modulation

MPEP has also been evaluated for its effects on pain modulation. It has been shown to reverse mechanical hyperalgesia in inflamed rat models, indicating its potential utility in pain management .

Case Study 1: Cognitive Function in FXS Models

A study involving Fmr1 knockout mice demonstrated that MPEP treatment significantly improved cognitive performance in maze tests. The treated mice exhibited fewer errors and better navigation skills compared to untreated controls, highlighting the compound's potential as a therapeutic agent for cognitive impairments associated with FXS .

Case Study 2: Nicotine Self-Administration

In a series of experiments, rats self-administered nicotine or food under controlled conditions. MPEP microinfusions into the nucleus accumbens shell resulted in a significant decrease in nicotine-seeking behavior without affecting food intake, suggesting a specific effect on addiction pathways rather than general appetite suppression .

Comparative Biological Activity Table

Biological Activity Effect Reference
mGluR5 AntagonismIC50 = 36 nM
Cognitive ImprovementReversal of deficits in FXS models
Pain ReliefReversal of hyperalgesia
Reduction in Nicotine IntakeDecreased self-administration

Propiedades

IUPAC Name

4-(2-phenylethynyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,8-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTKRBFWMKZRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326198
Record name 4-(Phenylethynyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13295-94-8
Record name NSC525252
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Phenylethynyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 4-bromopyridine hydrochloride (3.9 g, 20 mmol), tetrakis(triphenylphosphine)palladium (2.32 g, 2.0 mmol), triethylamine (16.8 mL, 120 mmol) in dry DMF (150 mL) is added phenylacetylene (4.2 mL, 40 mmol) at room temperature. After stirring for 3 hours at 80° C., the reaction mixture is concentrated. The residue is dissolved in CH2Cl2 (100 mL), washed with H2O, brine (50 mL), dried (MgSO4) and concentrated. The crude material is purified by chromatography (silica gel, EtOAc/hexane: 10/90) to afford the title compound as a solid (3.25 g, 91%). Mp 51-53° C. MS (+) ES: 180 (M+H)+.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.32 g
Type
catalyst
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

A mixture of 4-bromopyridine hydrochloride (9.75 g, 50 mmol), phenylacetylene (11 ml, 10.2 g; 100 mmol), copper (I) iodide (50 mg) and bis(triphenylphosphino)palladium (II) chloride (200 mg) in dry triethylamine (60 ml) was stirred under reflux for 16 h, the cooled reaction mixture filtered, and the filtrate evaporated. The residual black oil was dissolved in ethyl acetate (100 ml) and washed with saturated aqueous sodium carbonate (2×50 ml) and HCl (1M, 4×25 ml). The acidic washings were extracted with ethyl acetate (2×25 ml) and then basified (5M NaOH). The resulting suspension was extracted with dichloromethane (4×25 ml), the combined organic layers washed with water (25 ml), dried (MgSO4), evaporated, and the residue chromatographed on silica gel, eluting with 7:3 ethyl acetate/60°-80° petrol to give the product as a buff solid (2.79 g, 31%).
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
Yield
31%

Synthesis routes and methods III

Procedure details

The procedure was identical to Example 2, with the exception that 4-cyanopyridine (0.208 g; 2.00 mmol) was used as a substrate instead of benzonitrile. GC analysis of the organic phase of the hydrolyzed reaction sample after 20 h at 65° C. showed the presence of 0.88 mmol (44% yield) of 4-(phenylethynyl)pyridine, and no remaining 4-cyanopyridine in the reaction mixture.
Quantity
0.208 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Phenylethynyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(Phenylethynyl)pyridine
Reactant of Route 3
Reactant of Route 3
4-(Phenylethynyl)pyridine
Reactant of Route 4
Reactant of Route 4
4-(Phenylethynyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-(Phenylethynyl)pyridine
Reactant of Route 6
Reactant of Route 6
4-(Phenylethynyl)pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.